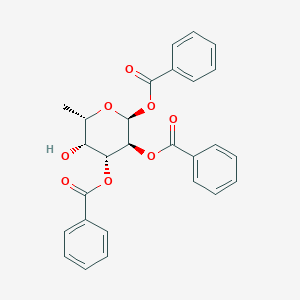

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is a biochemical reagent commonly used in glycobiology research. Glycobiology is the study of the structure, synthesis, and biology of carbohydrates (glycans) and their derivatives. This compound is particularly significant due to its role in the synthesis and modification of glycans, which are essential components in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is synthesized through the benzoylation of alpha-L-fucopyranose. The process involves the reaction of alpha-L-fucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Reduction: Reduction reactions can be used to modify the benzoyl groups or the fucopyranose ring.

Substitution: The benzoyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions result in various derivatives with modified functional groups .

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Oligosaccharide Synthesis

This compound serves as an essential intermediate in the synthesis of various oligosaccharides. The presence of benzoyl protecting groups facilitates selective reactions that lead to the formation of complex carbohydrate structures. For instance, it can be utilized as a fucosyl donor in glycosylation reactions to produce fucosylated oligosaccharides, which are important for biological functions and therapeutic applications .

2. Glycosylation Studies

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose plays a crucial role in studying glycosylation processes. It interacts with glycosyltransferases and glycosidases, which are enzymes responsible for modifying glycoproteins and glycolipids. These interactions help elucidate the mechanisms behind glycosylation pathways and their implications in cellular processes, including cancer progression .

Biological Applications

1. Cancer Research

Research has demonstrated that fucose, the core sugar unit in this compound, is critical in cancer biology. Specifically, alpha-L-fucose is integral to the malignant phenotype of breast cancer cells. It influences tumor invasion and metastasis by modifying glycoproteins involved in cell signaling and adhesion . Studies indicate that fucosylation is associated with enhanced metastatic potential, making this compound a valuable tool for investigating cancer therapies .

2. Vaccine Development

The compound's ability to form fucosylated structures can be exploited in vaccine development. Fucosylated antigens have been shown to enhance immune responses, providing a pathway for creating more effective vaccines against pathogens that exploit fucosylation for immune evasion .

Case Studies

Case Study 1: Glycosylation Mechanisms

A study investigated the role of this compound as a donor in synthesizing fucosylated disaccharides. The research highlighted how variations in reaction conditions influenced yield and selectivity during glycosylation reactions .

Case Study 2: Cancer Biomarkers

Another study explored how fucosylated markers derived from this compound could serve as potential biomarkers for breast cancer diagnosis and prognosis. The findings indicated a strong correlation between fucosylation patterns and cancer progression stages .

Mécanisme D'action

The mechanism of action of 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose involves its interaction with enzymes and proteins that recognize and modify glycans. The compound serves as a substrate or inhibitor in enzymatic reactions, influencing the synthesis and degradation of glycans. Molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in glycan biosynthesis and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Tri-O-acetyl-alpha-L-fucopyranose: Similar to 1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose but with acetyl groups instead of benzoyl groups.

1,2,3-Tri-O-benzoyl-beta-D-galactopyranose: A similar compound with a different sugar moiety (galactopyranose instead of fucopyranose).

1,2,3-Tri-O-benzoyl-alpha-D-glucopyranose: Another similar compound with glucopyranose as the sugar moiety.

Uniqueness

This compound is unique due to its specific structure and the presence of benzoyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in glycobiology research for studying the synthesis and modification of glycans .

Activité Biologique

1,2,3-Tri-O-benzoyl-alpha-L-fucopyranose is a fucosylated carbohydrate derivative that plays a significant role in various biological processes. This article explores its biological activities, including its effects on cell signaling, immunological responses, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a protected form of alpha-L-fucopyranose, where three hydroxyl groups are esterified with benzoyl groups. This modification enhances the compound's stability and solubility in organic solvents, facilitating its use in synthetic chemistry and biological assays.

Biological Activities

1. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of fucosylated compounds. For instance, fucosylated glycans have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but is supported by the broader literature on fucosylation and cancer biology .

2. Immunomodulatory Effects

Fucosylated carbohydrates are known to modulate immune responses. They can enhance the activity of immune cells like macrophages and lymphocytes. Research indicates that alpha-L-fucopyranosides can influence cytokine production and promote anti-inflammatory responses . The immunomodulatory potential of this compound could be significant in therapeutic contexts, particularly in autoimmune diseases or infections.

3. Role in Cell Adhesion and Signaling

Fucose residues on glycoproteins and glycolipids are critical for cell-cell interactions and signaling pathways. This compound may mimic these natural interactions due to its structural similarity to fucose-containing glycans. This could impact processes such as leukocyte trafficking and tumor metastasis .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of fucosylated compounds on cancer cells, this compound was tested alongside other fucosylated derivatives. The results indicated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways. The study emphasized the importance of fucosylation in enhancing anticancer activity .

Case Study: Immunomodulation

Another research effort focused on the immunomodulatory effects of various fucosylated compounds. The findings suggested that this compound increased the production of pro-inflammatory cytokines in macrophages while also promoting phagocytic activity. This dual action highlights its potential as an immunotherapeutic agent .

Propriétés

IUPAC Name |

[(2S,3S,4R,5R,6S)-2,3-dibenzoyloxy-5-hydroxy-6-methyloxan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27-28H,1H3/t17-,21+,22+,23-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGJMQCLDRXSBI-FKQKUNFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.